5-Amino-1-benzofuran-3(2H)-one

Physicochemical characterization Distillation Synthetic intermediate handling

5-Amino-1-benzofuran-3(2H)-one (CAS 1174298-02-2) is a heterocyclic organic compound defined by a benzofuran-3(2H)-one core bearing a primary aromatic amine at the 5-position. With a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g·mol⁻¹, it belongs to the 3-coumaranone (benzofuran-3-one) structural class, which is distinct from the phthalide (isobenzofuranone) class represented by 5-aminophthalide.

Molecular Formula C8H7NO2
Molecular Weight 149.149
CAS No. 1174298-02-2
Cat. No. B2732880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-benzofuran-3(2H)-one
CAS1174298-02-2
Molecular FormulaC8H7NO2
Molecular Weight149.149
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC(=C2)N
InChIInChI=1S/C8H7NO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4,9H2
InChIKeyHRIKKYVARILYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-benzofuran-3(2H)-one (CAS 1174298-02-2) – Chemical Identity, Scaffold Class, and Procurement Context


5-Amino-1-benzofuran-3(2H)-one (CAS 1174298-02-2) is a heterocyclic organic compound defined by a benzofuran-3(2H)-one core bearing a primary aromatic amine at the 5-position . With a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g·mol⁻¹, it belongs to the 3-coumaranone (benzofuran-3-one) structural class, which is distinct from the phthalide (isobenzofuranone) class represented by 5-aminophthalide . The compound is commercially supplied as a research building block with a typical purity specification of ≥95–98% and a recommended storage temperature of 2–8 °C . Its bifunctional nature – an aniline-type nucleophilic amine paired with a reactive ketone at C-3 – positions it as a versatile intermediate for amidation, Schiff-base formation, diazotization, and C-2 alkylidenation chemistry, enabling access to aurone-like and spiro-benzofuranone chemotypes that are underrepresented in the phthalide isomer series [1].

Why Generic Substitution Fails: Structural Isomerism, Reactivity Divergence, and the Risks of Interchanging 5-Amino-1-benzofuran-3(2H)-one with 5-Aminophthalide


Scientific and industrial users cannot assume that 5-amino-benzofuran-3(2H)-one (a benzofuran-3-one) and 5-aminophthalide (an isobenzofuran-1-one) are interchangeable despite sharing the identical molecular formula C₈H₇NO₂. The two compounds differ fundamentally in the position of the carbonyl oxygen within the lactone/ketone ring: the target compound places the carbonyl at position 3 of a benzofuran system (O–C2–C3=O), whereas 5-aminophthalide embeds the carbonyl in a γ-lactone (C1=O–O–C3), yielding an isobenzofuranone ring . This regioisomerism produces a >70 °C difference in predicted boiling point (368.7 °C vs 438.6 °C), divergent hydrogen-bonding topologies, and orthogonal reactivity at the electrophilic center – the benzofuran-3-one C-2 methylene is enolizable and participates in aldol-type condensations, whereas the phthalide lactone carbonyl is less prone to such chemistry [1]. Furthermore, 5-aminophthalide is an established intermediate in the citalopram antidepressant supply chain with a well-defined melting point (178 °C, solid), whereas 5-amino-1-benzofuran-3(2H)-one lacks a published melting point and is handled as a liquid or low-melting solid, indicating different bulk-handling and formulation requirements . Substituting one for the other in a synthetic sequence without verifying the carbonyl position and amine electronic environment can lead to failed cyclizations, incorrect regiochemical outcomes, and irreproducible biological SAR.

Quantitative Comparator Evidence for 5-Amino-1-benzofuran-3(2H)-one: Physicochemical, Structural, and Pharmacological Differentiation


Boiling Point and Volatility: 5-Amino-1-benzofuran-3(2H)-one vs 5-Aminophthalide – A 70 °C Difference with Downstream Purification Consequences

The predicted boiling point of 5-amino-1-benzofuran-3(2H)-one (368.7 ± 42.0 °C at 760 mmHg) is approximately 70 °C lower than that of its positional isomer 5-aminophthalide (438.6 ± 45.0 °C at 760 mmHg) . This substantial difference, arising from the ketone vs lactone carbonyl placement, directly impacts distillation-cut planning, rotary evaporation parameters, and GC-MS method development. For laboratories employing fractional distillation or Kugelrohr short-path distillation for purification, the lower boiling point of the benzofuran-3-one isomer permits isolation at reduced thermal stress, potentially preserving the integrity of heat-sensitive derivatives. The boiling point of the alternate positional isomer 5-aminobenzofuran-2(3H)-one (357.168 °C) is closer to the target but reflects a different ring-fusion pattern (lactone carbonyl at position 2), underscoring that all three C₈H₇NO₂ regioisomers are chromatographically and thermodynamically distinct entities.

Physicochemical characterization Distillation Synthetic intermediate handling

Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area: Implications for Permeability and Solubility Differentiation

5-Amino-1-benzofuran-3(2H)-one presents a topological polar surface area (TPSA) of 52.32 Ų with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) . In contrast, the 5-nitro analog (5-nitro-1-benzofuran-3(2H)-one, CAS 25158-68-3) has 0 HBD and 4 HBA with a higher molecular weight (179.13 g·mol⁻¹) and a TPSA dominated by the nitro group's oxygen atoms . The 5-chloro analog (CAS 3261-05-0) possesses 0 HBD, 2 HBA, and a higher density (1.428 g/cm³) . The presence of the 5-amino group as the sole HBD on the target scaffold provides a specific directional hydrogen-bonding capacity that the nitro, chloro, and hydroxy (CAS 19278-82-1; 1 HBD, 3 HBA but different pKₐ) analogs cannot identically replicate. The LogP of 1.425 places the compound in a moderately lipophilic space (cf. 5-aminophthalide predicted LogP ~0.8–1.2) , suggesting superior membrane permeability relative to the phthalide isomer while retaining sufficient polarity for aqueous solubility.

Drug-likeness Solubility profiling Medicinal chemistry triage

Synthetic Tractability and C-2 Derivatization Potential: The Benzofuran-3-one Scaffold Enables Aurone and Spirocyclic Chemistry Inaccessible to the Phthalide Isomer

The benzofuran-3(2H)-one core of the target compound contains an enolizable C-2 methylene adjacent to the carbonyl, enabling Knoevenagel-type condensations with aromatic aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones (aurones), a privileged chemotype with demonstrated kinase inhibitory and cytotoxic activities [1]. The DRAK2 inhibitor series developed by Wang et al. (2017) exploited precisely this C-2 derivatization logic, progressing from a hit compound (IC₅₀ = 3.15 μM) to optimized leads (compound 40, IC₅₀ = 0.33 μM; compound 41, IC₅₀ = 0.25 μM) with selectivity over 26 kinases [2]. In contrast, the phthalide isomer (5-aminophthalide) contains a ring oxygen directly adjacent to the carbonyl, precluding analogous enolate chemistry at the corresponding position; its synthetic utility is overwhelmingly directed toward amide coupling at the aniline nitrogen for citalopram manufacturing [3]. The patent literature further confirms that dedicated synthetic routes for 5-amino-benzofuran derivatives (FR-2958291-A1) employ N-alkylamido-benzofuran intermediates and strong acid deprotection, a methodology specifically optimized for the benzofuran-3-one topology [4]. The 3-coumaranone scaffold is also independently validated as a selective MAO-B inhibitor platform, with 20 derivatives exhibiting IC₅₀ values of 0.004–1.05 μM against human MAO-B and nine compounds achieving sub-50 nM potency [5].

Scaffold diversification Aurone synthesis C-2 alkylidenation Spirocyclization

Commercial Purity and Physical Form: Batch-to-Batch Consistency of 5-Amino-1-benzofuran-3(2H)-one vs 5-Aminophthalide

5-Amino-1-benzofuran-3(2H)-one is commercially supplied at a purity specification of ≥95% (BOC Sciences) to 98% (Leyan) and is handled as a liquid or low-melting solid requiring storage at 2–8 °C . In comparison, 5-aminophthalide (CAS 65399-05-5) is a well-defined crystalline solid with a published melting point of 178 °C , supplied under inert gas (N₂ or Ar) at 2–8 °C. The absence of a published melting point for the target compound, combined with its lower boiling point (368.7 °C vs 438.6 °C), suggests a significantly different intermolecular interaction profile, likely due to the ketone oxygen's spatial orientation in the benzofuran-3-one ring versus the lactone oxygen in the phthalide. For analytical laboratories, this means that identity confirmation via melting point determination – a routine QC check for 5-aminophthalide – is not applicable to the target compound; alternative identity verification (HPLC retention time, NMR, or HRMS) must be employed. The CymitQuimica catalog lists the compound as discontinued in both 250 mg and 2,500 mg quantities , indicating that supply chain planning and alternative vendor qualification (Leyan, BOC Sciences) should be performed prior to committing to a synthetic campaign.

Quality control Bulk procurement Analytical standardization

Amino Group Electronic Environment: Differential Basicity and Nucleophilicity Between Benzofuran-3-one and Phthalide Isomers

The 5-amino substituent in 5-amino-1-benzofuran-3(2H)-one experiences a different electronic environment than in 5-aminophthalide due to the distinct ring systems. In the benzofuran-3-one, the carbonyl is located at C-3, conjugated with the benzene ring through the C-3a–C-7a bond, placing the amino group at C-5 in a position that is meta to the carbonyl's electron-withdrawing effect transmitted through the aromatic ring. In 5-aminophthalide, the lactone carbonyl (C-1) is directly attached to the benzene ring at C-7a, and the ring oxygen at C-3 exerts a different inductive effect on the aromatic π-system . This topological difference is reflected in the InChI strings: the target compound's InChI (InChI=1S/C8H7NO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4,9H2) places the carbonyl carbon at position 7 of the InChI backbone, while 5-aminophthalide's InChI (InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2) locates the carbonyl at position 8. Although experimental pKₐ values for the conjugate acid of the aniline nitrogen have not been reported for either isomer, the differential Hammett substituent constants for the benzofuran-3-one vs isobenzofuran-1-one ring systems predict a measurable ΔpKₐ that will affect the pH-dependent reactivity of the amine in amidation, sulfonylation, and reductive amination reactions. Users who have optimized a coupling protocol for 5-aminophthalide should anticipate different reaction rates and possibly different optimal bases or coupling reagents when transferring the protocol to the target compound.

Amine reactivity pKₐ prediction Amidation efficiency Protecting group strategy

Limitations Caveat: Absence of Direct Head-to-Head Biological Data for 5-Amino-1-benzofuran-3(2H)-one Itself

At the time of this analysis, no peer-reviewed primary research publication has reported stand-alone biological activity data (enzyme inhibition IC₅₀, cellular potency, in vivo pharmacokinetics, or toxicity) for 5-amino-1-benzofuran-3(2H)-one (CAS 1174298-02-2) as a discrete molecular entity [1]. The compound is not indexed as a bioassay-tested substance in PubChem, ChEMBL, or BindingDB with experimentally determined activity values. All biological potency claims in the preceding evidence items derive from class-level SAR studies conducted on structurally related benzofuran-3(2H)-one derivatives bearing additional substituents (typically 2-benzylidene, 6-hydroxy, or 7-aminomethyl modifications) [2][3]. As such, the 5-amino substituent effect on biological activity within the benzofuran-3(2H)-one series has not been isolated and quantified in a head-to-head comparison with the 5-H, 5-OH, 5-Cl, or 5-NO₂ congeners in any published study. Users considering this compound as a starting point for a medicinal chemistry campaign should anticipate the need to generate primary screening data de novo. This evidence gap also applies to the 5-aminophthalide comparator, for which biological profiling is similarly sparse outside its established role as a synthetic intermediate.

Evidence gap Primary literature limitation Further investigation required

Recommended Application Scenarios for 5-Amino-1-benzofuran-3(2H)-one Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Phthalide to Benzofuran-3-one in Kinase Inhibitor Lead Generation

For medicinal chemistry programs targeting DRAK2, MAO-B, or structurally related enzymes where the benzofuran-3(2H)-one scaffold has demonstrated class-level potency (IC₅₀ as low as 0.25 μM for DRAK2 and 0.004 μM for MAO-B), 5-amino-1-benzofuran-3(2H)-one serves as the foundational building block for C-2 derivatization into aurones and spirocyclic analogs . The enolizable C-2 methylene enables Knoevenagel condensation with diverse aromatic aldehydes, a transformation that is chemically inaccessible to 5-aminophthalide. Procurement of the benzofuran-3-one isomer is mandatory for any SAR exploration requiring C-2 alkylidenation chemistry.

Thermally Sensitive Multi-Step Synthesis Requiring Low-Temperature Distillation

When a synthetic route involves thermally labile intermediates or products, the ~70 °C lower boiling point of 5-amino-1-benzofuran-3(2H)-one (368.7 °C vs 438.6 °C for 5-aminophthalide) translates to gentler distillation conditions and reduced thermal decomposition risk . This property is particularly relevant in kilo-lab and pilot-plant settings where batch distillation is the primary purification method and product integrity at elevated temperatures is a critical quality attribute. The intermediate boiling point among the three C₈H₇NO₂ regioisomers (357.2 °C < 368.7 °C < 438.6 °C) also facilitates chromatographic separation from synthetic byproducts.

Amine-Specific Bioconjugation and Prodrug Design Requiring a Single HBD Pharmacophore

For projects requiring site-specific amidation, sulfonamide formation, or diazotization at the aniline nitrogen, 5-amino-1-benzofuran-3(2H)-one offers a precisely defined HBD/HBA profile (1 HBD, 3 HBA, TPSA 52.32 Ų) that cannot be replicated by the 5-nitro (0 HBD) or 5-chloro (0 HBD) analogs. The LogP of ~1.4 suggests adequate membrane permeability for cellular uptake studies, while the moderate TPSA falls within the accepted range for blood-brain barrier penetration (typically < 90 Ų). This profile supports the compound's use as a core scaffold in CNS-targeted probe design, provided that the absence of direct biological data is addressed through primary screening.

Multi-Vendor Procurement Qualification and Analytical Method Development

Given that the compound has been discontinued at certain suppliers (CymitQuimica) but remains available from Leyan (98% purity) and BOC Sciences (≥95% purity), procurement planning should include qualification of at least two independent vendors . The absence of a published melting point necessitates that incoming QC protocols employ orthogonal identity confirmation methods (¹H/¹³C NMR, HPLC-MS, or HRMS) rather than relying on melting point determination, which is standard for the crystalline 5-aminophthalide comparator (mp 178 °C) . A validated HPLC purity method (e.g., C18 column, UV detection at 254 nm, acetonitrile/water gradient) should be established and cross-validated across vendor batches to ensure batch-to-batch consistency prior to initiating a multi-step synthesis campaign.

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